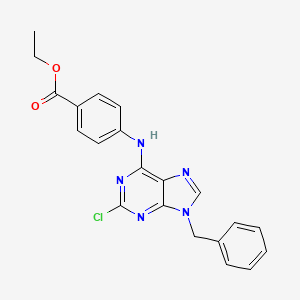

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester

Description

This compound is a purine derivative featuring a 2-chloro substituent and a benzyl (phenylmethyl) group at the 9-position of the purine ring. The 6-amino group is linked to a para-substituted benzoic acid ethyl ester. The benzyl group at N9 stabilizes the purine ring against metabolic degradation, a common strategy in prodrug design .

Properties

CAS No. |

125802-50-8 |

|---|---|

Molecular Formula |

C21H18ClN5O2 |

Molecular Weight |

407.9 g/mol |

IUPAC Name |

ethyl 4-[(9-benzyl-2-chloropurin-6-yl)amino]benzoate |

InChI |

InChI=1S/C21H18ClN5O2/c1-2-29-20(28)15-8-10-16(11-9-15)24-18-17-19(26-21(22)25-18)27(13-23-17)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,24,25,26) |

InChI Key |

KBHQTWWVUNNEJW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Introduction of the Chloro and Phenylmethyl Groups: Chlorination and subsequent alkylation reactions introduce the chloro and phenylmethyl groups to the purine core.

Esterification: The final step involves the esterification of the benzoic acid moiety with ethanol under acidic conditions to form the ethyl ester linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and cellular processes.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester involves its interaction with specific molecular targets. The purine moiety allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Purine Ring

Purvalanol B (2-Chloro-4-[[2-[(1-Hydroxy-3-methyl-2-butanyl)amino]-9-isopropyl-9H-purin-6-yl]amino]benzoic Acid)

- Structural Differences: N9 Substituent: Purvalanol B has an isopropyl group instead of benzyl, reducing steric bulk and altering hydrophobic interactions.

- Functional Implications: The isopropyl group may decrease metabolic stability compared to benzyl, but improve solubility.

(9-Benzyl-2-Chloro-9H-purin-6-yl)-(4-Chloro-phenyl)-amine

- Structural Differences :

- C6 Substituent : A 4-chloro-phenylamine group replaces the benzoic acid ethyl ester.

- Functional Implications :

Variations in Ester and Protecting Groups

Benzyl 2-(6-Chloro-2-{[(Diphenylmethoxy)carbonyl]amino}-9H-purin-9-yl)acetate

- Structural Differences :

- Ester Group : Benzyl ester instead of ethyl.

- Protecting Group : A diphenylmethoxy carbonyl (Dpm) group at C2.

- Functional Implications: The benzyl ester increases molecular weight (MW: 527.96 vs. ~400 for the target compound) and lipophilicity (LogP ~4.5 vs. ~3.8).

Impact of Positional Isomerism

- Example : Mixtures of 9-benzyl and 7-benzyl purine isomers () highlight the importance of N9 substitution.

- Comparison :

- N9 vs. N7 Benzylation : N9-substituted purines (target compound) are more stable due to reduced ring strain compared to N7 isomers. N7 derivatives may exhibit altered binding kinetics in kinase inhibition .

Biological Activity

Benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester (CAS No. 125802-50-8) is a complex organic compound notable for its potential biological activity. This compound features a benzoic acid moiety linked to a purine derivative through an ethyl ester linkage, which is critical for its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 370.84 g/mol. The presence of a chloro substituent on the purine ring and an amino group enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₂O₂ |

| Molecular Weight | 270.76 g/mol |

| Structure | Chemical Structure |

| Solubility | Varies with solvent |

The biological activity of benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester is primarily attributed to its ability to interact with various biological molecules, including enzymes and receptors. Preliminary studies suggest that this compound may inhibit certain enzymes involved in purine metabolism, which can significantly impact cellular pathways such as:

- Cell Proliferation : Inhibition of enzymes may lead to reduced cell growth and proliferation.

- Signal Transduction : The compound may modulate signaling pathways by affecting receptor interactions.

Research Findings

- Enzyme Inhibition Studies : Research indicates that benzoic acid derivatives can inhibit enzymes like xanthine oxidase, which plays a role in purine metabolism. This inhibition can have therapeutic implications for conditions such as gout and hyperuricemia.

- Cellular Studies : In vitro studies have shown that compounds structurally similar to benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester exhibit cytotoxic effects on various cancer cell lines. These findings suggest potential applications in cancer therapy.

- Pharmacological Applications : The unique structure of this compound positions it as a candidate for drug design targeting purine metabolism, potentially leading to novel treatments for metabolic disorders.

Case Studies

Several case studies have highlighted the relevance of compounds similar to benzoic acid, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, ethyl ester in clinical settings:

- Case Study 1 : A study involving patients with gout demonstrated that the administration of purine inhibitors resulted in decreased serum uric acid levels and improved symptoms.

- Case Study 2 : Research on cancer cell lines treated with benzoic acid derivatives showed significant reductions in cell viability, indicating potential as an anti-cancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.